![molecular formula C14H19N3O2 B3010259 Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034325-28-3](/img/structure/B3010259.png)
Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Drug Design and Development
Piperidine derivatives, like the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common feature in molecules designed for therapeutic use due to its versatility in chemical reactions and biological interactions. This compound could be used as a precursor or an intermediate in the synthesis of drugs targeting a wide range of diseases.
Biological Activity Profiling
The piperidine ring is known for its presence in compounds with significant pharmacological activities . Researchers could use Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone as a standard to compare the biological activities of new piperidine derivatives, helping to identify promising candidates for further drug development.
Chemical Synthesis Methods
The synthesis of piperidine derivatives is an important area of organic chemistry. This compound could be used in studies aiming to develop new methods for the synthesis of substituted piperidines, which are valuable in medicinal chemistry .
Pharmacological Applications
Piperidine derivatives are involved in a multitude of pharmacological applications. They can act as agonists or antagonists to various receptors in the body, making them valuable for the development of drugs with specific target profiles .
Antiviral Research
Indole derivatives, which share some structural similarities with our compound, have shown antiviral activities . This suggests that Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone could potentially be explored for its efficacy against viral infections.
Anticancer Studies
Compounds with piperidine structures have been investigated for their anticancer properties. This compound could be part of research efforts to discover new anticancer agents, especially those targeting specific pathways or mutations .
Neuropharmacology
Piperidine derivatives are known to interact with various neurotransmitter systems. This makes them of interest in the study of neurological disorders and the development of treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Agricultural Chemistry
Indole derivatives are known to influence plant growth and development . By extension, Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone could be studied for its potential use in enhancing agricultural productivity or protecting crops from pests.
Future Directions
: Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents : Design and synthesis of pyrrolo [2,3-d]pyrimidine-based analogues : Piperidine nucleus in the field of drug discovery
properties
IUPAC Name |
cyclobutyl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(11-4-1-5-11)17-9-2-6-12(10-17)19-14-15-7-3-8-16-14/h3,7-8,11-12H,1-2,4-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZLEDDCDLWPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone |
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